![molecular formula C12H13ClN4 B6457088 5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine CAS No. 2549056-19-9](/img/structure/B6457088.png)
5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
N-Methylation: The N-methylation of the pyrimidine ring can be carried out using methylating agents such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with the chlorinated pyrimidine intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine
- 2,5-dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]-4-pyrimidinamine
Uniqueness
5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine and pyridine rings. This unique structure may confer distinct biological activity or chemical reactivity compared to other similar compounds.
Biological Activity
5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, target interactions, and therapeutic implications.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine core substituted with a chlorine atom and a pyridine moiety, which contributes to its biological activity. The molecular formula is C12H13ClN4 with a molecular weight of approximately 248.71 g/mol.
Research indicates that compounds similar to this compound often inhibit key enzymes involved in cellular processes, particularly:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR leads to decreased tetrahydrofolate levels, disrupting DNA synthesis and cell proliferation. This mechanism is crucial in cancer therapy as it targets rapidly dividing cells .
- Kinase Inhibition : Similar compounds have shown activity against various kinases, including those involved in cancer signaling pathways. For instance, inhibitors targeting receptor tyrosine kinases have demonstrated antitumor effects in preclinical models .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Anticancer Efficacy : A study investigating the anticancer properties of pyrimidine derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. The mechanism was linked to the inhibition of DHFR and subsequent effects on folate metabolism, resulting in reduced tumor growth .
- Kinase Targeting : Another study demonstrated that related compounds effectively inhibited specific kinases involved in tumor progression. These findings suggest that this compound could potentially serve as a dual inhibitor, targeting both DHFR and kinase pathways, enhancing its therapeutic profile .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine, and how can purity be optimized?
The synthesis typically involves nucleophilic substitution and condensation reactions. For example:
- Step 1 : React 5-chloropyrimidin-2-amine with methylamine under basic conditions (e.g., NaH/THF) to introduce the N-methyl group.
- Step 2 : Perform alkylation using 2-(pyridin-4-yl)ethyl bromide in the presence of a base like triethylamine to attach the pyridinylethyl moiety .
- Purification : Use flash chromatography (e.g., 5–10% EtOH in DCM) and recrystallization from methanol/water to achieve >95% purity. Confirmation via 1H-NMR and LC-MS is critical to verify structural integrity .
Q. How can the structural conformation of this compound be validated experimentally?
- X-ray crystallography : Resolve intramolecular interactions, such as hydrogen bonding between the pyrimidine N and pyridinyl H, which stabilize the planar conformation. Dihedral angles between pyrimidine and pyridine rings (e.g., ~12–86°) indicate torsional flexibility .
- NMR spectroscopy : 1H-NMR coupling constants (e.g., J=5.2–6.4Hz) confirm spatial proximity of substituents. 13C-NMR distinguishes methyl and ethyl groups via shifts at δ 20–25 ppm and δ 35–40 ppm, respectively .
Intermediate Research Questions
Q. What are the key functional group reactivities under varying reaction conditions?
- Chloro group : Susceptible to nucleophilic substitution (e.g., with amines or thiols) in polar aprotic solvents (DMF/DMSO) at 80–100°C. Competing elimination may occur under strongly basic conditions .
- Pyridine ring : Participates in coordination chemistry (e.g., with transition metals like Co2+) for catalytic studies. Protonation at pH < 4 enhances solubility in aqueous media .
- Methylamine moiety : Oxidation with KMnO4/H2SO4 yields a nitrile derivative, while reduction with LiAlH4 produces a secondary amine .
Q. How can researchers design assays to evaluate biological activity (e.g., enzyme inhibition)?
- Target identification : Screen against metalloenzymes (e.g., methionine aminopeptidase-1) using fluorescence-based assays. The pyridine-pyrimidine scaffold mimics natural ligands, enabling competitive inhibition studies .
- IC50 determination : Use dose-response curves (0.1–100 µM) in triplicate. For example, IC50 values < 10 µM suggest high potency, requiring validation via isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scaled synthesis?
- DFT calculations : Model transition states for nucleophilic substitution to predict optimal solvents (e.g., THF vs. DMF) and temperatures. Activation energies < 25 kcal/mol favor high yields .
- Machine learning : Train models on existing pyrimidine synthesis datasets (e.g., reaction time, solvent polarity) to recommend conditions for new derivatives. ICReDD’s quantum-chemical reaction path searches reduce trial-and-error experimentation by 40% .
Q. How should researchers address contradictory data in biological activity studies?
- Case example : If one study reports antimicrobial activity (MIC = 2 µg/mL) while another shows no effect, evaluate:
- Assay conditions : Check pH, serum content, and bacterial strain variability.
- Compound stability : Perform HPLC post-assay to detect degradation products (e.g., hydrolysis of the chloro group) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to ensure significance (p < 0.05) across replicates .
Q. Methodological Considerations
Q. What strategies improve pharmacokinetic properties (e.g., bioavailability)?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl via oxidation) to reduce logP from ~3.5 to <2.5, enhancing aqueous solubility.
- Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., N-methyl oxidation). Fluorination of the pyridine ring can block CYP450-mediated degradation .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Pyrimidine modifications : Replace chlorine with fluorine to enhance electronegativity and hydrogen-bonding capacity. Fluorine’s van der Waals radius (1.47 Å) minimizes steric clashes .
- Side-chain variations : Substitute the pyridinylethyl group with morpholine or piperazine to modulate target selectivity. For example, morpholine derivatives show 5-fold higher affinity for kinase targets .
Properties
IUPAC Name |
5-chloro-N-methyl-N-(2-pyridin-4-ylethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-17(12-15-8-11(13)9-16-12)7-4-10-2-5-14-6-3-10/h2-3,5-6,8-9H,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMQZUBTWSWNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=NC=C1)C2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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